molecular formula CH3NS2 B1228389 Carbamodithioic acid CAS No. 594-07-0

Carbamodithioic acid

Cat. No. B1228389
CAS RN: 594-07-0
M. Wt: 93.18 g/mol
InChI Key: DKVNPHBNOWQYFE-UHFFFAOYSA-N
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Description

Carbamodithioic acid is a compound derived from thiourea . It has various derivatives such as diethyl-, methyl ester , and dimethyl-, methyl ester . These compounds have different molecular weights and structures .


Molecular Structure Analysis

The molecular structure of Carbamodithioic acid and its derivatives can be represented by their respective molecular formulas. For instance, the molecular formula for the diethyl-, methyl ester derivative is C6H13NS2 , and for the dimethyl-, methyl ester derivative, it’s C4H9NS2 .

Scientific Research Applications

Antibacterial and Antifungal Applications

Carbamodithioic acid derivatives have demonstrated significant biological activities. A study by Hoidy et al. (2020) explored the synthesis of Difatty acyl carbamodithioic acid (DFACA) using corn oil and carbamodithioic acid. This compound showed potent antibacterial and antifungal properties, suggesting its potential use in pharmaceuticals and agriculture (Hoidy et al., 2020).

Environmental Applications

Carbamodithioic acid derivatives are also useful in environmental applications. Martinez-Quiroz et al. (2017) reported the use of carbamoyl benzoic acids in the coagulation-flocculation process of wastewater treatment. These compounds demonstrated an ability to bind and remove hazardous heavy metals like Pb2+, Cu2+, and Hg2+, indicating their utility in treating metal-contaminated wastewater (Martinez-Quiroz et al., 2017).

Agricultural Chemistry

In agricultural chemistry, carbamodithioic acid is significant for its use in pesticides. Ćwieląg-Piasecka et al. (2018) investigated humic acid and biochar as sorbents for pesticides, including carbamates derived from carbamodithioic acid. Their study provided insights into the behavior of these compounds in soil environments and their potential applications in agricultural practices (Ćwieląg-Piasecka et al., 2018).

Catalytic Applications

Carbamodithioic acid also finds application in catalysis. Metkazini et al. (2021) synthesized a novel acid-base magnetic recyclable catalyst using carbamodithioic acid. This catalyst showed high efficiency in synthesizing medicinal compounds, demonstrating the utility of carbamodithioic acid in green chemistry and large-scale pharmaceutical production (Metkazini et al., 2021).

Biosensor Development

Additionally, Castaño-Cerezo et al. (2020) developed a biosensor for detecting benzoic acid derivatives, including those related to carbamodithioic acid. This biosensor facilitates high-throughput screening, useful in microbial engineering and the production of benzoic acid derivatives (Castaño-Cerezo et al., 2020).

Synthesis of Organic Compounds

Carbamodithioic acid is also integral in the synthesis of organic compounds. Weng et al. (2015) developed a method for synthesizing thiazolidine-2-thiones using carbamodithioic acid, showcasing its versatility in organic chemistry (Weng et al., 2015).

Safety And Hazards

Carbamodithioic acid and its derivatives should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

carbamodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVNPHBNOWQYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208119
Record name Carbamodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamodithioic acid

CAS RN

594-07-0, 4384-82-1
Record name Dithiocarbamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamodithioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dithiocarbamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DITHIOCARBAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XK73BNP7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
WH Hoidy, SM Essa, FA Al-Saady… - Research Journal of …, 2020 - researchgate.net
… In the current paper, difatty acyl carbamodithioic acid is manufactured straightly from corn oil … carbamodithioic acid by sodium ethoxide as a catalyst. Difatty acyl carbamodithioic acid …
Number of citations: 1 www.researchgate.net
C Safak, H Erdogan, A Yesilada, K Erol… - Arzneimittel …, 1992 - europepmc.org
In this study 13 new dithiocarbamates were prepared by reacting 3-methyl-6-chloroacetyl-benzoxazolinone with potassium N, N-disubstituted dithiocarbamate derivatives. The …
Number of citations: 21 europepmc.org
B Kushwaha, D Mandalapu, V Bala, L Kumar… - International journal of …, 2016 - Elsevier
… , namely Candida albicans and Staphylococcus aureus, which are opportunistic reproductive tract infections, was attempted with novel ammonium salts of carbamodithioic acid through …
Number of citations: 8 www.sciencedirect.com
O Ates, N Cesur, H Güner, M Uzun… - … Chimica Italiana: 1989 …, 1995 - europepmc.org
The synthesis of 12 new 4-[(N, N-disubstituted thiocarbamoylthio) acetamido] antipyrines and their antifungal activity are reported. Of these compounds, only 3e, showed good …
Number of citations: 13 europepmc.org
O SAFAK, H ERDOGAN, M ERTAN… - JOURNAL OF THE …, 1990 - avesis.hacettepe.edu.tr
In this study seven new dithiocarbamate derivatives have been prepared by the reaction of 3-methyl-5-chloro-6-(2- bromopropionyl)-2-benzoxazolinone and substituted potassium …
Number of citations: 7 avesis.hacettepe.edu.tr
F Ozkanli, S Dalkara, U Calis, K Erol… - … Societa Chimica Italiana …, 1993 - europepmc.org
The synthesis of new N, N-disubstituted carbamodithioic acid 2-oxo-2-(diphenylamino) ethyl esters is reported. The structures of these compounds are supported by their UV, IR and 1H-…
Number of citations: 5 europepmc.org
A Gürsoy, Ö Ateş, N Karali, N Cesur, M Kiraz - European journal of …, 1996 - Elsevier
… On the other hand, antifungal and antibacterial activities of N-substituted and NJ+ disubstituted carbamodithioic acid esters are well known [3, 41. Previous publications from our …
Number of citations: 23 www.sciencedirect.com
C Safak, H Erdoǧan, M Ertan, R Sunal - Archiv der Pharmazie, 1988 - Wiley Online Library
… Esters of N-substituted and N,N-disubstituted carbamodithioic acid derivatives have various … esters than in N,N-disubstituted carbamodithioic acid derivatives due to the lability of the …
Number of citations: 12 onlinelibrary.wiley.com
H Erdoǧan, C Şafak, E Palaska, M Ertan… - Archiv der …, 1988 - Wiley Online Library
Twelve new dithiocarbamates have been prepared by the reaction of α‐bromo‐2′‐acetonaphthone and substituted potassium dithiocarbamate derivatives. Their structures have been …
Number of citations: 7 onlinelibrary.wiley.com
ZD Wang, M Hysmith, PC Quintana - Journal of Theoretical and …, 2014 - World Scientific
… sulde (H2S) to isothiocyanic acid (HNCS) to generate carbamodithioic acid and subsequent decomposition of carbamodithioic acid. By contrast, thiocyanic acid (HSCN) as the structural …
Number of citations: 3 www.worldscientific.com

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